1,12-Diacetoxydodecane
Overview
Description
1,12-Diacetoxydodecane, also known as dodecamethylene diacetate or 1,12-dodecanediol diacetate, is a chemical compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a white to almost white powder or crystal at room temperature and has a melting point of approximately 40°C . This compound is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,12-Diacetoxydodecane can be synthesized through the esterification of 1,12-dodecanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves the esterification of 1,12-dodecanediol with acetic acid or acetic anhydride. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,12-Diacetoxydodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate solvents and catalysts.
Major Products Formed
Hydrolysis: 1,12-Dodecanediol and acetic acid.
Reduction: 1,12-Dodecanediol.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Scientific Research Applications
1,12-Diacetoxydodecane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including polymers, surfactants, and pharmaceuticals.
Material Science: The compound is utilized in the production of high-grade coatings, resins, and adhesives due to its chemical stability and reactivity.
Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzymatic reactions.
Industrial Applications: This compound is employed in the manufacture of lubricants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,12-diacetoxydodecane primarily involves its hydrolysis to 1,12-dodecanediol and acetic acid. This hydrolysis can occur under acidic or basic conditions and is catalyzed by enzymes such as esterases in biological systems . The resulting 1,12-dodecanediol can further participate in various biochemical pathways and reactions, contributing to its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
1,12-Dodecanediol: The direct hydrolysis product of 1,12-diacetoxydodecane, used in similar applications such as organic synthesis and material science.
1,10-Decanediol Diacetate: A shorter-chain analog with similar chemical properties and applications.
1,14-Tetradecanediol Diacetate: A longer-chain analog with comparable reactivity and uses.
Uniqueness
This compound is unique due to its specific chain length and the presence of two acetate groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in applications requiring precise control over hydrolysis and esterification reactions .
Properties
IUPAC Name |
12-acetyloxydodecyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQSFRDZIRKBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609817 | |
Record name | Dodecane-1,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42236-50-0 | |
Record name | Dodecane-1,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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